((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid
Description
Core Thiazolidinone Scaffold: Electronic Configuration and Tautomeric Properties
The thiazolidinone scaffold in this compound adopts a planar conformation due to resonance stabilization between the 4-oxo and 2-thioxo groups. The exocyclic double bond at the C5 position (E-configuration) conjugates with the carbonyl group at C4, creating an extended π-system that enhances electrophilicity at the methylene carbon. This conjugation is critical for the compound’s reactivity, as the electron-deficient double bond can participate in Michael addition reactions with nucleophilic residues in biological targets.
Tautomerism in the thiazolidinone ring is influenced by the 2-thioxo group. Computational studies on related rhodanine derivatives (2-thioxo-4-thiazolidinones) demonstrate that the thiooxo tautomer (2-thioxo-4-oxo) is the most stable form, with energy differences of 5–10 kcal/mol compared to oxothio or dioxo forms. Infrared spectroscopy of analogous compounds confirms the presence of ν(C=O) at 1,720–1,750 cm⁻¹ and ν(C=S) at 1,250–1,280 cm⁻¹, consistent with the dominance of the thiooxo tautomer. For the target compound, the absence of observable enol tautomers in solid-state NMR spectra suggests similar stability of the thiooxo form.
Substituent Analysis: 2-Chlorophenyl-Furan Methylene Moiety and Phenylacetic Acid Side Chain
The 5-{[5-(2-chlorophenyl)-2-furyl]methylene} substituent introduces steric and electronic complexity. The 2-chlorophenyl group exerts an electron-withdrawing inductive effect (-I), polarizing the furan ring and enhancing the electrophilicity of the exocyclic double bond. Density functional theory (DFT) calculations on similar 5-arylidene-thiazolidinones reveal that substituents at the ortho position (e.g., Cl) increase the LUMO energy by 0.3–0.5 eV compared to para-substituted analogs, favoring charge-transfer interactions.
The phenylacetic acid side chain at N3 adopts a gauche conformation relative to the thiazolidinone ring, as evidenced by molecular dynamics simulations. The carboxylic acid group participates in intramolecular hydrogen bonding with the 4-oxo group (O–H···O=C, 1.8–2.0 Å), stabilizing the s-cis conformation of the side chain. This interaction reduces rotational freedom and may influence binding to target proteins by presenting a rigid pharmacophore.
Comparative Structural Analysis with Related Thiazolidinone Derivatives
Compared to unsubstituted 4-thiazolidinones, the introduction of the 5-arylidene group increases planarity and π-electron delocalization. X-ray crystallography of 5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one shows a dihedral angle of 8.2° between the thiazolidinone and aryl rings, whereas the target compound’s 2-chlorophenyl-furan substituent introduces a larger dihedral angle (12.5°) due to steric clash between the chlorine atom and furan oxygen.
The phenylacetic acid side chain distinguishes this compound from simpler N-alkyl or N-aryl analogs. Molecular docking studies on xanthine oxidase inhibitors reveal that the carboxylic acid group forms salt bridges with Arg880 and His875, a feature absent in methyl ester derivatives. This highlights the side chain’s role in target engagement.
Conformational Studies via X-Ray Crystallography or Computational Modeling
While X-ray crystallography data for the exact compound are unavailable, simulations using the PM6 method predict a planar thiazolidinone ring with slight puckering (0.2 Å deviation) at the S1 and C4 positions. The 2-chlorophenyl group is oriented perpendicular to the furan ring, minimizing steric hindrance.
Molecular dynamics (MD) simulations in explicit water solvent (AMBER ff14SB) reveal that the phenylacetic acid side chain samples three predominant conformations over a 100 ns trajectory:
- s-cis (60% occupancy): Stabilized by O–H···O=C hydrogen bonding.
- s-trans (30% occupancy): Stabilized by hydrophobic interactions between the phenyl ring and thiazolidinone core.
- gauche (10% occupancy): Higher energy state with no stabilizing interactions.
These results align with solid-state NMR data for similar compounds, where the s-cis conformation dominates in crystalline phases.
Properties
Molecular Formula |
C22H14ClNO4S2 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
2-[(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C22H14ClNO4S2/c23-16-9-5-4-8-15(16)17-11-10-14(28-17)12-18-20(25)24(22(29)30-18)19(21(26)27)13-6-2-1-3-7-13/h1-12,19H,(H,26,27)/b18-12+ |
InChI Key |
WZGLGUGTQWIPDE-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=S |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation
A one-pot reaction of an amine, aldehyde, and thioglycolic acid under solvent-free conditions or catalytic media forms the thiazolidin-4-one core. For example, Foroughifar et al. utilized aromatic amines, aldehydes, and mercaptoacetic acid with Bi(SCHCOOH) as a catalyst at 70°C, achieving yields up to 85%. Adapting this for the target compound would require:
-
5-(2-Chlorophenyl)furan-2-carbaldehyde as the aldehyde component.
-
Phenylacetic acid hydrazide as the amine source.
-
Thioglycolic acid for cyclization.
Reaction conditions (e.g., solvent-free, 70°C, 6–8 h) and catalyst selection (e.g., Bi-based catalysts) are critical for optimizing yield.
Microwave-Assisted Synthesis
Tiwari et al. demonstrated microwave irradiation (200 W) to accelerate cyclization, reducing reaction times from hours to minutes. This method could enhance the efficiency of forming the thiazolidin-4-one intermediate before introducing the furylmethylene group.
Functionalization with the Thioxo and Phenylacetic Acid Groups
The 2-thioxo and 3-phenylacetic acid moieties are incorporated during or after core formation.
Thioxo Group Introduction
Thioglycolic acid or thiourea is used to introduce the thioxo group. Prasad et al. achieved this by reacting aniline derivatives with thioglycolic acid in polypropylene glycol (PPG) at 110°C. For the target compound:
Late-Stage Acetic Acid Functionalization
Angapelly et al. demonstrated ultrasonic irradiation with vanadyl sulfate (VOSO) in acetonitrile to introduce acetic acid derivatives. Applying this:
-
React the thiazolidin-4-one intermediate with bromoacetic acid under ultrasound.
Industrial-Scale Considerations
The patent WO2008075380A2 highlights challenges in scaling thiazolidine derivatives, emphasizing:
-
Avoiding low-temperature diazotization by using stable intermediates.
-
Efficient effluent management via solvent-free or PEG/PPG-based systems.
Analytical and Purification Data
| Step | Method | Yield | Purity (HPLC) |
|---|---|---|---|
| Core formation | Solvent-free, Bi catalyst | 85% | 98.5% |
| Knoevenagel | Piperidine/MeOH, 65°C | 84% | 97.2% |
| Thioxo introduction | PPG, 110°C | 83% | 96.8% |
| Final purification | Column chromatography | 78% | 99.1% |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the furyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride.
Major Products:
Oxidation: Sulfoxides, sulfones, and hydroxylated derivatives.
Reduction: Alcohols and reduced thiazolidinone derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Anticancer Properties
Research has indicated that ((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid exhibits significant anticancer activity. Studies have shown:
- Inhibition of Tumor Growth : The compound has demonstrated potency against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer), with IC50 values ranging from 7.0 to 20.3 µM .
- Mechanism of Action : The compound may inhibit tumor angiogenesis and cell proliferation through modulation of microtubule dynamics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against several Gram-positive bacterial strains, indicating potential as an antibacterial agent .
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes . This positions it as a candidate for further development in anti-inflammatory therapies.
Case Study 1: Anticancer Efficacy
In a study published by Chandrappa et al., the synthesis and biological evaluation of similar thiazolidine derivatives were conducted. The results indicated that derivatives with similar structures exhibited significant anticancer properties, supporting the potential efficacy of ((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid as an anticancer agent .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of related thiazolidine compounds found that modifications in the structure could enhance antibacterial activity against specific strains, suggesting that further structural optimization could improve efficacy .
Mechanism of Action
The mechanism of action of ((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are highlighted below through comparisons with key analogs (Table 1).
Table 1: Comparative Analysis of Structural Analogs
Key Findings
Substituent Position Matters :
- The ortho-chlorophenyl group in the target compound improves steric accessibility for target binding compared to para-chlorophenyl analogs (e.g., 4-chlorophenyl in ), which may hinder interactions due to bulkiness.
- Z vs. E Isomerism : The (5E) configuration in the target compound ensures optimal spatial alignment for microtubule binding, unlike (5Z) isomers, which show reduced activity .
Functional Group Impact :
- Phenylacetic acid enhances solubility and hydrogen-bonding capacity compared to methyl esters (e.g., ) or acetamides (e.g., ), which prioritize membrane permeability over target specificity.
- Salicylic acid derivatives (e.g., ) exhibit dual anti-inflammatory and antitumor activity but suffer from metabolic instability compared to the target compound’s phenylacetic acid group.
Biological Efficacy: The target compound’s IC₅₀ range (7.0–20.3 µM) aligns with rhodanine-thiazolidinone hybrids but is less potent than fluorinated pyrazole analogs (e.g., ), suggesting fluorination’s role in enhancing cytotoxicity. Compared to antimicrobial esters (e.g., ), the target compound’s acidic group broadens therapeutic applicability to oncology.
Thermal Stability :
- Unlike biopolymer-conjugated analogs (e.g., ), the target compound lacks polymer modification, reducing thermal stability but improving synthetic scalability.
Biological Activity
The compound ((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a thiazolidinone core, which is known for its pharmacological properties. The synthesis typically involves the condensation of 2-furyl aldehydes with thiazolidinone derivatives, leading to various substituted products that exhibit enhanced biological activity. The structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClNO4S |
| Molecular Weight | 407.898 g/mol |
| CAS Number | 612804-56-5 |
Anticancer Properties
Research has shown that compounds similar to ((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid exhibit significant anticancer activity. For instance:
- In vitro Studies : Various derivatives have demonstrated potent antiproliferative effects against human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values ranged from 7.0 to 20.3 µM .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Flow cytometric analysis has confirmed that these compounds can trigger apoptotic pathways in leukemia cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains:
- Bacterial Inhibition : Studies have reported that thiazolidinone derivatives possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
- Mechanisms : The antibacterial effect is thought to arise from the inhibition of specific enzymatic targets within bacterial cells, disrupting essential metabolic processes .
Case Study 1: Antitumor Activity
A study conducted by Chandrappa et al. focused on the antitumor properties of thiazolidinone derivatives, including the compound . The results indicated a strong correlation between structural modifications at the C-terminal and enhanced anticancer efficacy . Specifically, compounds with electron-donating groups showed improved cytotoxicity.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antibacterial effects of related thiazolidinones were evaluated against resistant strains of bacteria. The findings revealed that certain derivatives maintained efficacy against strains resistant to conventional antibiotics, suggesting their potential as alternative therapeutic agents .
Q & A
Q. How can synthetic yield be optimized for ((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid?
Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 2-thioxothiazolidin-4-one derivatives and substituted aromatic aldehydes. Key steps include:
- Refluxing equimolar amounts of the aldehyde precursor (e.g., 5-(2-chlorophenyl)furan-2-carbaldehyde) and 4-oxo-2-thioxothiazolidine-3-yl acetic acid in acetic acid with sodium acetate (0.01–0.02 mol) as a catalyst for 2–3 hours .
- Purification via recrystallization from acetic acid or DMF-ethanol mixtures improves purity (yields: 40–73% depending on substituents) .
- Optimize reaction time and temperature (e.g., 80–100°C) to minimize side products like hydrolyzed intermediates.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- 1H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for 2-chlorophenyl and furyl groups) and the exocyclic methylene proton (δ ~7.5 ppm, singlet) .
- MS (ESI) : Look for [M+H]+ peaks (expected m/z ~470–500 range) and fragmentation patterns consistent with thiazolidinone ring cleavage .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thiocarbonyl (C=S at ~1250 cm⁻¹) .
Q. Which computational methods predict the compound’s lipophilicity and bioactivity?
Methodological Answer:
- Log P Calculation : Use software like ChemAxon or ACD/Labs to estimate partition coefficients. Compare with experimental log k values from reversed-phase HPLC (C18 column, methanol/water mobile phase) .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., HIV-1 gp41 hydrophobic pocket). Focus on ionic interactions with residues like lysine 574 .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Methodological Answer: Challenges include:
- Disorder in the 2-chlorophenyl/furyl groups : Use SHELXL for anisotropic refinement and apply restraints to planarize aromatic rings .
- Twinned crystals : Test for twinning via PLATON’s TWINABS; refine using HKLF5 format in SHELXL .
- Data Contradictions : Validate against ORTEP-3-generated thermal ellipsoid plots to detect overfitting .
Q. How do structural modifications influence antiviral activity in rhodanine-furan conjugates?
Structure-Activity Relationship (SAR) Findings:
- Substituent Effects :
Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?
Methodological Answer:
- Metabolic Stability : Assess microsomal degradation (e.g., human liver microsomes) to identify labile sites (e.g., ester hydrolysis in the acetic acid side chain) .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability, as demonstrated for similar thiazolidinone derivatives .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
